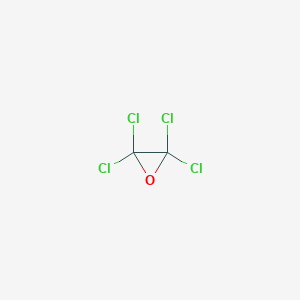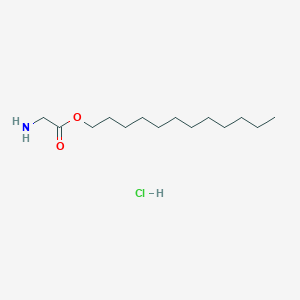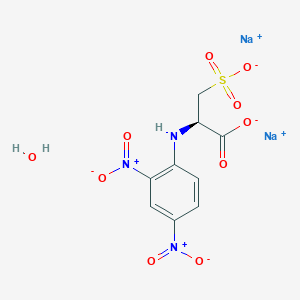
Tetrachloroethylene oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloroethylene oxide (TCPO) is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is highly reactive and unstable, making it a valuable tool for studying chemical reactions and mechanisms.
Wirkmechanismus
Tetrachloroethylene oxide is a highly reactive compound that can undergo several reactions, including hydrolysis, elimination, and oxidation. When Tetrachloroethylene oxide is exposed to a suitable trigger, such as heat, light, or a chemical reactant, it undergoes a reaction that produces a highly fluorescent compound. The mechanism of this reaction is complex and involves several intermediates, including a cyclic peroxide and a dioxetane.
Biochemische Und Physiologische Effekte
Tetrachloroethylene oxide is not used in drug development, and thus its biochemical and physiological effects are not well-studied. However, it is known to be toxic and can cause skin and eye irritation. It is also a suspected carcinogen and mutagen, and its use should be carefully controlled.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Tetrachloroethylene oxide is its high reactivity and instability, which make it an ideal tool for studying fast and complex chemical reactions. Its fluorescent properties also make it useful for studying reaction mechanisms. However, Tetrachloroethylene oxide is highly toxic and must be handled with care. Its instability also makes it difficult to store and transport, and its use should be carefully controlled.
Zukünftige Richtungen
There are several future directions for Tetrachloroethylene oxide research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Tetrachloroethylene oxide, such as in the synthesis of novel organic compounds or as a probe for studying biological systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of Tetrachloroethylene oxide and to develop safe handling practices.
Synthesemethoden
Tetrachloroethylene oxide can be synthesized in several ways, but the most common method involves the reaction of tetrachloroethylene with hydrogen peroxide in the presence of a catalyst. This reaction produces Tetrachloroethylene oxide and water as byproducts. The reaction is exothermic, and the heat generated must be carefully controlled to prevent the formation of unwanted side products.
Wissenschaftliche Forschungsanwendungen
Tetrachloroethylene oxide is widely used in scientific research applications, particularly in the field of organic chemistry. It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Tetrachloroethylene oxide is also used as a fluorescent probe to study chemical reactions and mechanisms. Its high reactivity and instability make it an ideal tool for studying fast and complex chemical reactions.
Eigenschaften
CAS-Nummer |
16650-10-5 |
|---|---|
Produktname |
Tetrachloroethylene oxide |
Molekularformel |
C2Cl4O |
Molekulargewicht |
181.8 g/mol |
IUPAC-Name |
2,2,3,3-tetrachlorooxirane |
InChI |
InChI=1S/C2Cl4O/c3-1(4)2(5,6)7-1 |
InChI-Schlüssel |
PHEPAUSSNBXGQO-UHFFFAOYSA-N |
SMILES |
C1(C(O1)(Cl)Cl)(Cl)Cl |
Kanonische SMILES |
C1(C(O1)(Cl)Cl)(Cl)Cl |
Andere CAS-Nummern |
16650-10-5 |
Synonyme |
tetrachloroepoxyethane tetrachloroethylene oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)




![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)